2,4-Dichloro-5,8-dimethylquinazoline
Overview
Description
2,4-Dichloro-5,8-dimethylquinazoline is a chemical compound with the molecular formula C10H8Cl2N2 . It is used in laboratory settings and is often used in the synthesis of substances .
Synthesis Analysis
The synthesis of quinazoline derivatives, such as 2,4-Dichloro-5,8-dimethylquinazoline, has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . For example, the N-oxide of 2,4-dimethylquinazoline was obtained in 75% yield by treatment of (E)-N-(2-(1-(hydroxyimino)ethyl)phenyl)acetamide with hydroxylamine hydrochloride .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-5,8-dimethylquinazoline consists of a six-membered heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 . This scaffold forms nuclei of several pharmacologically relevant compounds .Chemical Reactions Analysis
Quinazoline derivatives, including 2,4-Dichloro-5,8-dimethylquinazoline, are known for their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . They can undergo various chemical transformations, making them valuable in the field of medicinal chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dichloro-5,8-dimethylquinazoline include a molecular weight of 227.09 . More detailed properties like melting point, boiling point, and density are not explicitly mentioned in the available resources .Safety and Hazards
While specific safety data for 2,4-Dichloro-5,8-dimethylquinazoline is not available, it’s important to handle all chemical substances with care. General safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Future Directions
The synthesis and chemical transformation of quinazoline derivatives, including 2,4-Dichloro-5,8-dimethylquinazoline, continue to be an area of interest due to their potential in medicinal chemistry . Researchers are encouraged to design and synthesize new derivatives or analogues to treat various diseases .
properties
IUPAC Name |
2,4-dichloro-5,8-dimethylquinazoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2/c1-5-3-4-6(2)8-7(5)9(11)14-10(12)13-8/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOXIBUYULGURL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)N=C(N=C2Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00808164 | |
Record name | 2,4-Dichloro-5,8-dimethylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00808164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5,8-dimethylquinazoline | |
CAS RN |
62484-26-8 | |
Record name | 2,4-Dichloro-5,8-dimethylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00808164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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